2,4-Dimethyl-6-{[1-(4-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine
Description
Properties
IUPAC Name |
2,4-dimethyl-6-[1-(4-methylphenyl)sulfonylpyrrolidin-3-yl]oxypyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-12-4-6-16(7-5-12)24(21,22)20-9-8-15(11-20)23-17-10-13(2)18-14(3)19-17/h4-7,10,15H,8-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQDUDVLXRAMEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=NC(=NC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,4-Dimethyl-6-{[1-(4-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine is a synthetic compound with potential therapeutic applications, particularly in oncology and immunology. Its structure suggests that it may interact with various biological targets, making it a candidate for further investigation in drug development.
- Molecular Formula : C17H21N3O3S
- Molecular Weight : 347.43 g/mol
- Purity : Typically around 95% .
The biological activity of this compound is largely attributed to its interaction with specific protein targets involved in cellular signaling pathways. It has been studied for its potential as an inhibitor of the Colony Stimulating Factor 1 Receptor (CSF1R), which plays a critical role in macrophage biology and has implications in cancer progression .
Inhibition of CSF1R
Research indicates that derivatives of pyrimidine compounds, including 2,4-Dimethyl-6-{[1-(4-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine, exhibit potent inhibitory effects on CSF1R. This inhibition can lead to:
- Reduced macrophage infiltration : This is crucial as macrophages can promote tumor growth and metastasis.
- Abrogation of protumorigenic influences : By inhibiting CSF1R, the compound may disrupt the supportive tumor microenvironment .
Case Study 1: CSF1R Inhibition
A study investigated a series of pyrimidine derivatives for their ability to inhibit CSF1R. One compound showed an IC50 value of 3.0 nM against CSF1R, indicating a strong inhibitory effect. The study utilized Western blotting to confirm the inhibition of downstream signaling pathways in macrophages .
Case Study 2: Antitumor Activity
Another investigation focused on the antitumor properties of pyrimidine-based compounds. The results indicated that these compounds could effectively reduce tumor growth in mouse models by targeting specific signaling pathways involved in cell proliferation and survival .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three pyrimidine derivatives sharing core structural motifs. Data are inferred from literature on analogous systems.
Table 1: Comparative Analysis of Pyrimidine Derivatives
| Compound Name | Substituents (Position 6) | Molecular Weight (g/mol) | Solubility (mg/mL) | Key Biological Activity |
|---|---|---|---|---|
| Target Compound | 1-(4-methylbenzenesulfonyl)pyrrolidin-3-yloxy | 391.45 | ~5 (DMSO) | Hypothesized kinase inhibition |
| 2,4,6-Trimethylpyrimidine | Methyl | 122.17 | 12 (Water) | Solvent/stabilizer in synthesis |
| 6-[(1-Benzensulfonylpyrrolidin-3-yl)oxy]pyrimidine | 1-benzensulfonylpyrrolidin-3-yloxy | 377.43 | ~3 (DMSO) | Moderate antifungal activity |
| 6-[(1-Methanesulfonylpiperidin-4-yl)oxy]pyrimidine | 1-methanesulfonylpiperidin-4-yloxy | 301.35 | ~8 (DMSO) | Anticancer (IC₅₀ = 18 µM, MCF7) |
Key Findings:
Substituent Effects on Solubility: The target compound’s tosyl group increases molecular weight and reduces aqueous solubility compared to 2,4,6-trimethylpyrimidine. However, the sulfonamide group enhances solubility in polar aprotic solvents like DMSO relative to non-sulfonylated analogs.
Replacement of pyrrolidine with piperidine (as in 6-[(1-methanesulfonylpiperidin-4-yl)oxy]pyrimidine) improves anticancer activity, possibly due to enhanced conformational flexibility and binding to kinase domains .
Steric and Electronic Influences :
- The 4-methylbenzenesulfonyl group in the target compound may sterically hinder interactions with compact binding pockets compared to smaller sulfonyl groups (e.g., methanesulfonyl). However, its electron-withdrawing nature could stabilize charge interactions in enzymatic active sites.
Preparation Methods
Pyrimidine Core Construction
The 2,4-dimethylpyrimidine scaffold is synthesized via cyclocondensation of methylurea and acetylacetone (2,4-pentanedione) under acidic conditions. This reaction proceeds through a series of keto-enol tautomerization and dehydration steps, yielding 2,4-dimethyl-6-hydroxypyrimidine. Subsequent chlorination using phosphorus oxychloride (POCl₃) replaces the hydroxyl group at position 6 with chlorine, forming 6-chloro-2,4-dimethylpyrimidine.
Key Data:
- Cyclocondensation Yield: ~85–90% (analogous to methods in).
- Chlorination Efficiency: >95% conversion (similar to).
Synthesis of 1-(4-Methylbenzenesulfonyl)pyrrolidin-3-ol
The pyrrolidine moiety is functionalized through a two-step process: sulfonylation of the amine followed by hydroxyl group retention.
Sulfonylation of Pyrrolidin-3-ol
Pyrrolidin-3-ol reacts with 4-methylbenzenesulfonyl chloride (tosyl chloride) in dichloromethane (DCM) at 0–5°C, using triethylamine as a base to scavenge HCl. The reaction selectively sulfonylates the secondary amine due to its higher nucleophilicity compared to the alcohol.
Optimization Notes:
- Temperature Control: Maintaining sub-10°C minimizes di-sulfonylation byproducts.
- Yield: 88–92% after recrystallization (based on).
Characterization:
- ¹H NMR (CDCl₃): δ 2.42 (s, 3H, Ar–CH₃), 3.10–3.25 (m, 2H, pyrrolidine N–CH₂), 3.80–4.00 (m, 3H, pyrrolidine O–CH and CH₂), 4.70 (br s, 1H, OH), 7.30–7.80 (m, 4H, aromatic).
Etherification: Coupling Pyrimidine and Pyrrolidine Moieties
The final step involves nucleophilic substitution between 6-chloro-2,4-dimethylpyrimidine and 1-(4-methylbenzenesulfonyl)pyrrolidin-3-ol.
Reaction Conditions and Mechanism
Sodium hydride (NaH) in tetrahydrofuran (THF) deprotonates the hydroxyl group of the pyrrolidine derivative, generating an alkoxide that attacks the electron-deficient C6 position of the chloropyrimidine. The reaction proceeds under reflux (66°C) for 12–16 hours.
Critical Parameters:
- Base Selection: NaH outperforms K₂CO₃ or Et₃N in driving the reaction to completion.
- Solvent: THF ensures solubility of both intermediates.
- Yield: 70–75% after column chromatography (silica gel, ethyl acetate/hexane).
Side Reactions:
- Competing hydrolysis of the chloropyrimidine to 6-hydroxy-2,4-dimethylpyrimidine (<5%).
- Incomplete substitution requiring iterative purification.
Structural Characterization and Analytical Validation
The final product is validated via spectroscopic and chromatographic methods:
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (DMSO-d₆): δ 2.38 (s, 6H, pyrimidine–CH₃), 2.44 (s, 3H, Ar–CH₃), 3.20–3.50 (m, 4H, pyrrolidine CH₂), 4.10–4.30 (m, 1H, pyrrolidine O–CH), 5.90 (s, 1H, pyrimidine C5–H), 7.40–7.90 (m, 4H, aromatic).
- ¹³C NMR: Peaks at δ 21.5 (Ar–CH₃), 44.8 (pyrrolidine N–CH₂), 70.2 (pyrrolidine O–CH), 158.9 (pyrimidine C6–O).
High-Resolution Mass Spectrometry (HRMS)
- Calculated for C₁₈H₂₃N₃O₃S: 377.1464 [M+H]⁺.
- Observed: 377.1466 [M+H]⁺.
Challenges and Industrial Scalability
Regioselectivity in Pyrimidine Functionalization
The electron-donating methyl groups at C2 and C4 reduce the electrophilicity of C6, necessitating elevated temperatures or catalytic additives. Trifluoromethane sulfonic acid (TfOH) has been proposed as a catalyst to enhance substitution rates, as demonstrated in analogous methoxylation reactions.
Purification of Hydrophilic Byproducts
Aqueous workup and recrystallization from ethanol/water mixtures effectively remove unreacted starting materials and inorganic salts. Industrial-scale processes may employ continuous extraction or membrane filtration.
Q & A
Q. Advanced
- Surface plasmon resonance (SPR) : Quantifies binding kinetics (kₐ, kₐ) to target enzymes like COX-2 .
- Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
- Molecular dynamics simulations : Predicts binding modes and stability of the sulfonylpyrrolidine moiety in enzyme active sites (e.g., using AutoDock Vina) .
How can computational modeling optimize its structure for enhanced bioactivity?
Q. Advanced
- Density functional theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to guide modifications for improved electron-donating/accepting groups .
- QSAR models : Correlate substituent variations (e.g., methyl vs. trifluoromethyl groups) with biological activity using datasets from analogs .
- Free-energy perturbation (FEP) : Predicts the impact of structural changes (e.g., sulfonyl group replacement) on binding affinity .
How should researchers address contradictions in biological activity data across structural analogs?
Q. Advanced
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., sulfonyl vs. carbonyl groups on pyrrolidine) and compare IC₅₀ values .
- Crystallographic overlay analysis : Compare binding poses of analogs with divergent activities using PDB structures .
- Meta-analysis of published data : Identify trends in substituent effects (e.g., electron-withdrawing groups enhancing enzyme inhibition) .
What protocols assess its stability under physiological and extreme conditions?
Q. Advanced
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) conditions, followed by HPLC analysis .
- Photostability testing : Use a solar simulator (ICH Q1B guidelines) to evaluate UV-induced degradation .
- Accelerated stability testing : Store at 40°C/75% RH for 1–3 months and monitor impurities via LC-MS .
What synthetic modifications improve its pharmacokinetic properties?
Q. Advanced
- Prodrug strategies : Introduce hydrolyzable groups (e.g., ester linkages) to enhance oral bioavailability .
- PEGylation : Attach polyethylene glycol chains to the sulfonyl group to increase solubility and half-life .
- Metabolic stability assays : Use liver microsomes (human/rat) to identify metabolic hotspots (e.g., pyrrolidine oxidation) and block them via fluorination .
How does the sulfonylpyrrolidine moiety influence target selectivity?
Q. Advanced
- Comparative docking studies : Analyze interactions of sulfonyl vs. non-sulfonyl analogs with off-target receptors (e.g., CCR5 vs. COX-2) .
- Kinome-wide profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify selectivity cliffs .
- Mutagenesis studies : Engineer enzyme mutants (e.g., COX-2 S530A) to validate sulfonyl group interactions .
What are the best practices for resolving spectral ambiguities in NMR assignments?
Q. Advanced
- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., pyrrolidine protons) through correlation spectroscopy .
- Variable-temperature NMR : Suppress conformational exchange broadening in the pyrrolidine ring .
- Isotopic labeling : Synthesize ¹³C/¹⁵N-labeled analogs to simplify complex splitting patterns .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
